9-Methoxy-3-azaspiro[5.5]undecane
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Overview
Description
9-Methoxy-3-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Methoxy-3-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains an oxygen atom in the spirocyclic framework.
3,9-Diazaspiro[5.5]undecane: Contains two nitrogen atoms in the spirocyclic framework.
1,3-Dioxane-1,3-dithiane spiranes: Contains oxygen and sulfur atoms in the spirocyclic framework.
Uniqueness
9-Methoxy-3-azaspiro[5.5]undecane is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a drug candidate .
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-methoxy-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
MRZGBWPEZYBPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CCNCC2 |
Origin of Product |
United States |
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